Product packaging for GFB-204(Cat. No.:)

GFB-204

Cat. No.: B1192777
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GFB-204 is a second-generation research compound that functions as a Platelet-Derived Growth Factor Receptor (PDGFR) inhibitor . It is noted for its ability to block PDGF-induced receptor autophosphorylation and downstream signaling, which is a key mechanism in various cellular research contexts . Studies have reported that this compound exhibits antiangiogenic and anticancer activity in preclinical research models, showing no signs of gross toxicity in these settings . This profile makes this compound a compound of interest for investigating pathways involved in cell proliferation and for exploring potential therapeutic strategies in diseases characterized by excessive angiogenesis. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic procedures . RUO products, like this one, are not subject to the regulatory approvals that are required for in vitro diagnostic (IVD) medical devices or therapeutics and must not be used for any clinical or human diagnostic purposes .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GFB204;  GFB-204;  GFB 204.

Origin of Product

United States

Chemical Synthesis and Structural Design Principles of Gfb 204

Historical Development of Macrocyclic Scaffold Antagonists

Macrocyclic compounds, such as calixarenes, have emerged as crucial supramolecular scaffolds in the design of antagonists for protein surface recognition rsc.orgnih.gov. These molecules are engineered to disrupt critical protein-protein interactions, a strategy particularly relevant in modulating pathways associated with receptor tyrosine kinases (RTKs), which are often deregulated in various cancers nih.gov. The inherent structural features of macrocycles enable them to bind to protein targets with high affinity and specificity due to reduced conformational flexibility and larger interaction surfaces compared to linear peptides google.com.

Evolution from First-Generation Calixhodoodo.comarene Derivatives (e.g., GFB-111)

The development of GFB-204 is rooted in the insights gained from first-generation macrocyclic antagonists, notably GFB-111. GFB-111 was identified as a potent platelet-derived growth factor (PDGF) antagonist, characterized by a calix hodoodo.comarene scaffold to which four peptidic loops were attached rsc.orgresearchgate.netresearchgate.netresearchgate.net. This molecule demonstrated efficacy in disrupting the PDGF-PDGFR interaction and exhibited anti-angiogenic and anti-proliferative activities against human tumors researchgate.net.

Despite its promising activity, GFB-111 presented several limitations, including its substantial molecular size, complex synthesis, and a propensity for aggregation in aqueous environments researchgate.netresearchgate.net. These drawbacks necessitated the design of a more refined second-generation compound, leading to the discovery and development of this compound, which aimed to overcome these challenges while retaining or improving biological activity researchgate.netresearchgate.net.

Calixhodoodo.comarene Scaffold Utilization in Molecular Design

The calix hodoodo.comarene scaffold is extensively utilized in molecular design due to its distinctive cone-like structure, which features two functionalizable edges rsc.org. This macrocyclic ring serves as a versatile molecular backbone, allowing for the attachment of various ligating functional groups mdpi.com. The inherent design flexibility of calixarenes facilitates the rational control of their binding properties, making them suitable for diverse applications in host-guest chemistry and molecular recognition mdpi.comnih.gov. This compound is a derivative of the calixarene (B151959) class of compounds, leveraging these structural advantages hodoodo.comhodoodo.comteaserclub.comexlibrisgroup.com.

Maintenance of Cone Conformation via Alkylether Modifications

Calix hodoodo.comarenes can adopt several distinct conformations, including cone, partial cone, 1,2-alternate, and 1,3-alternate, due to the flexibility of their methylene-bridged aromatic units nih.govmdpi.comnih.gov. The cone conformation is particularly significant for molecular recognition, as it presents a defined cavity and allows for precise positioning of functional groups mdpi.comnih.gov. Unmodified calix hodoodo.comarenes typically favor the cone conformation due to strong intramolecular hydrogen bonding among the hydroxyl groups on their lower rim mdpi.com.

In the design of this compound, alkylether modifications at the lower rim of the calix hodoodo.comarene scaffold are crucial for maintaining this essential cone conformation nih.gov. The introduction of bulky substituents or cross-linking through alkylether groups can effectively restrict the rotation of the phenyl units, thereby locking the molecule into the desired cone geometry mdpi.compsu.edu. This conformational rigidity ensures that the functionalities positioned on the upper rim of the antagonist are optimally oriented for targeting specific surface residues of growth factors, which is critical for effective receptor binding nih.gov.

Methodological Approaches for this compound Synthesis

The synthetic methodology for this compound involved the creation of a second-generation library of compounds, where various acidic and hydrophobic substituents (designated R1 and R2) were systematically attached to the calixarene scaffold via the isophthalic acid groups researchgate.net. While specific, detailed synthetic routes for this compound itself are not extensively documented in the public domain, the general synthesis of calixarene derivatives often involves alkylation reactions. For instance, the total alkylation of calix[n]arenes can be achieved by reacting them with iodoalkanes in the presence of a strong base, such as sodium hydride (NaH), in solvents like dimethylformamide (DMF) nih.govpsu.edu. This general approach provides a framework for the chemical manipulation of the calixarene scaffold to incorporate desired functional groups.

Structure-Activity Relationship (SAR) Investigations of this compound Analogues

Structure-Activity Relationship (SAR) investigations are fundamental to rational drug design, providing a systematic understanding of how modifications to a chemical structure influence its biological activity researchgate.net. For this compound, SAR studies involved systematic alterations to its calix hodoodo.comarene scaffold and its attached functional groups researchgate.net. These investigations aimed to delineate the precise structural features responsible for its potent antagonist activity against growth factor receptors.

Influence of Isophthalic Acid Groups and Substituents

A key aspect of this compound's design is the incorporation of acyclic isophthalate (B1238265) groups, which replaced the more complex peptide loops found in GFB-111 researchgate.netresearchgate.net. These isophthalic acid groups are critical to this compound's activity, being functionalized with a range of acidic and hydrophobic substituents (R1 and R2) researchgate.net.

Research findings indicate that the isophthalic acid groups themselves contribute a hydrophobic region that facilitates interaction with the hydrophobic domains of the PDGF receptor binding site researchgate.net. Detailed SAR analyses revealed that the most active compounds within this series typically featured one carboxylic acid group and one hydrophobic group on each of the four isophthalic components integrated into the calixarene scaffold researchgate.net. Furthermore, these studies highlighted that the structural requirements for inhibiting vascular endothelial growth factor (VEGF)-stimulated Flk-1 tyrosine phosphorylation were considerably more stringent compared to those for PDGF inhibition researchgate.net.

Research Findings: Key Activity Data for this compound

This compound is a dual inhibitor, demonstrating the ability to antagonize both PDGF- and VEGF-stimulated receptor tyrosine phosphorylation. nih.gov

Table 1: Inhibitory Concentrations (IC50) of this compound

TargetIC50 Value (nM)
PDGF-stimulated receptor tyrosine phosphorylation190
VEGF-stimulated receptor tyrosine phosphorylation480

This compound selectively disrupts PDGF and VEGF signaling pathways, without inhibiting the stimulation of Erk1, Erk2, Akt, and STAT3 phosphorylation by other growth factors such as EGF, bFGF, or IGF-1 nih.govresearchgate.net. This selectivity underscores its potential as a targeted therapeutic agent.

Table 2: Comparison of GFB-111 and this compound

FeatureGFB-111This compound
GenerationFirst-generation PDGF antagonistSecond-generation PDGF/VEGF antagonist
ScaffoldCalix hodoodo.comarene with four peptidic loopsCalix hodoodo.comarene with acyclic isophthalate groups
Molecular WeightLargeSignificantly reduced
Synthesis DifficultyDifficultSimplified (due to acyclic groups)
Aggregation in WaterTendency to aggregateDesigned to overcome aggregation issues
Activity ProfileDisrupts PDGF-PDGFR interactionDual antagonist of PDGF- and VEGF-stimulated receptor phosphorylation researchgate.netresearchgate.net

Molecular Mechanisms of Action of Gfb 204

Direct Ligand Binding Specificity: VEGF and PDGF

GFB-204 demonstrates direct binding affinity for both vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF). researchgate.netmedkoo.comnih.govaacrjournals.orgscispace.comexlibrisgroup.comaacrjournals.orgproquest.com This direct interaction with the growth factors themselves is a foundational step in its mechanism, preventing their availability for receptor activation. researchgate.netmedkoo.comnih.gov

Receptor-Level Antagonism: Blocking Binding to Flk-1 (VEGFR) and PDGFR

Following its binding to VEGF and PDGF, this compound effectively blocks the subsequent binding of these growth factors to their respective receptors. researchgate.netmedkoo.comnih.govaacrjournals.orgscispace.comexlibrisgroup.comaacrjournals.orgproquest.com Specifically, it antagonizes the binding of VEGF to Flk-1 (also known as VEGFR or VEGFR-2) and PDGF to the Platelet-Derived Growth Factor Receptor (PDGFR). researchgate.netmedkoo.comnih.govaacrjournals.orgscispace.comexlibrisgroup.comaacrjournals.orgproquest.com This receptor-level antagonism occurs within a concentration range of 200-500 nM, indicating its potency in disrupting these crucial ligand-receptor interactions. researchgate.netmedkoo.comnih.govscispace.comexlibrisgroup.comaacrjournals.orgproquest.com

Downstream Signal Transduction Pathway Modulation

The blockade of VEGF and PDGF binding to their receptors by this compound leads to a comprehensive modulation of several downstream signal transduction pathways. researchgate.netmedkoo.comnih.gov This modulation is critical for inhibiting the cellular responses typically initiated by these growth factors. researchgate.netmedkoo.comnih.gov

Table 1: this compound Inhibition of Receptor Tyrosine Phosphorylation

ReceptorIC50 Value (nM)
PDGFR190
Flk-1 (VEGFR)480

Selectivity Profile Against Other Growth Factor Signaling Cascades (e.g., EGF, IGF-1, FGF)

A crucial aspect of this compound's therapeutic potential lies in its selectivity profile. Research findings indicate that this compound exhibits high selectivity for PDGF and VEGF signaling pathways, while demonstrating no inhibitory effect on the stimulation mediated by other prominent growth factors, including Epidermal Growth Factor (EGF), Insulin-like Growth Factor 1 (IGF-1), and Fibroblast Growth Factor (FGF). uni-freiburg.deThis selectivity was assessed by evaluating the compound's impact on the activation of Erk1/2, Akt, and STAT3 in response to stimulation by these growth factors. uni-freiburg.de The binding inhibition of this compound against PDGF and VEGF receptors occurs within a concentration range of 200-500 nM. uni-freiburg.deThis contrasts with its negligible effect on EGF, IGF-1, and FGF-mediated signaling, highlighting a targeted mechanism of action.

Table 1: Selectivity Profile of this compound against Growth Factor Signaling Cascades

Growth FactorEffect of this compound on Receptor Binding/SignalingConcentration Range for Inhibition (if applicable)Downstream Signaling Pathways Affected by this compound
PDGFInhibits binding to receptor200-500 nM uni-freiburg.dePDGFR tyrosine phosphorylation, Erk1/2, Akt, STAT3 uni-freiburg.de
VEGFInhibits binding to receptor200-500 nM uni-freiburg.deFlk-1 (VEGFR2) tyrosine phosphorylation, Erk1/2, Akt, STAT3 uni-freiburg.de
EGFNo inhibition of stimulationN/A uni-freiburg.deErk1/2, Akt, STAT3 (no inhibition) uni-freiburg.de
IGF-1No inhibition of stimulationN/A uni-freiburg.deErk1/2, Akt, STAT3 (no inhibition) uni-freiburg.de
FGFNo inhibition of stimulationN/A uni-freiburg.deErk1/2, Akt, STAT3 (no inhibition) uni-freiburg.de

Table 2: Compound Names and PubChem CIDs

Cellular and Sub Cellular Investigations of Gfb 204 Activity in Vitro Studies

Effects on Endothelial Cell Functions

GFB-204 exerts pronounced inhibitory effects on various functions of endothelial cells, which are fundamental to the initiation and progression of angiogenesis.

Inhibition of Endothelial Cell Migration

A critical step in angiogenesis is the directed migration of endothelial cells to form new vascular sprouts. In various in vitro assays, this compound has been consistently shown to inhibit endothelial cell migration. researchgate.netnih.govmedkoo.comaacrjournals.orgproquest.comresearchgate.net Specifically, studies have demonstrated its capacity to inhibit VEGF-dependent human brain endothelial cell migration, highlighting its impact on a key pro-angiogenic stimulus. medkoo.com This inhibition of migratory capacity directly impedes the ability of endothelial cells to assemble into new blood vessel structures.

Suppression of Capillary Network Formation (Angiogenesis Models)

Beyond inhibiting individual cell migration, this compound effectively suppresses the collective organization of endothelial cells into capillary-like networks, a hallmark of in vitro angiogenesis models. researchgate.netnih.govmedkoo.comaacrjournals.orgresearchgate.netaacrjournals.org This suppressive effect has been observed in assays measuring capillary tube formation, including those utilizing human umbilical vein endothelial cells (HUVEC). aacrjournals.org Research indicates that the inhibition of capillary network formation by this compound is dose-dependent, signifying a direct correlation between the concentration of the compound and the extent of its inhibitory action on vascular morphogenesis. medkoo.com

Modulation of Pericyte-Related Cell Biology

Blockade of Pre-Pericyte Mesenchymal Cell Differentiation (e.g., 10T1/2 cells)

In vitro investigations have demonstrated that this compound can effectively block the differentiation of pre-pericyte mesenchymal cells. aacrjournals.org Studies using the C3H/10T1/2 (10T1/2) mesenchymal cell line, a widely recognized model for pericyte differentiation, have shown that this compound interferes with their maturation into pericyte-like phenotypes. aacrjournals.org This blockade is crucial as pericyte differentiation and recruitment are vital for the structural integrity and functional stability of nascent blood vessels.

Impact on Pericyte Differentiation Markers (αSMA, NG2, Desmin)

The inhibitory effect of this compound on the differentiation of 10T1/2 cells into pericytes is quantitatively assessed by examining the expression levels of specific pericyte differentiation markers. aacrjournals.org These markers include alpha-smooth muscle actin (αSMA), a contractile protein often associated with mature pericytes and smooth muscle cells; nerve-glial antigen 2 (NG2), a transmembrane proteoglycan expressed by pericytes; and Desmin, an intermediate filament protein found in muscle cells and certain pericyte populations. aacrjournals.org A reduction or altered pattern of expression of these markers in the presence of this compound indicates its successful blockade of the pericyte differentiation process. aacrjournals.org

Studies in Co-culture Systems (Endothelial and Mesenchymal Cells)

To further elucidate the integrated effects of this compound on the complex interplay between different cell types involved in vascular formation, studies have been conducted using co-culture systems comprising both endothelial and mesenchymal cells. These models mimic the in vivo cellular interactions required for angiogenesis and vessel stabilization. This compound has been shown to inhibit vessel formation in these co-culture systems, affecting the collaborative processes between endothelial cells (specifically HUVEC) and mesenchymal cells (10T1/2). aacrjournals.org This demonstrates this compound's comprehensive inhibitory action on the coordinated activities of both cell types that are essential for the formation and maturation of functional vascular networks.

Summary of In Vitro Effects of this compound

Preclinical Efficacy Studies and Anti Tumorigenic Research in Vivo Animal Models

Suppression of Human Tumor Xenograft Growth in Immunodeficient Models

In vivo studies utilizing immunodeficient mice have demonstrated the anti-tumor activity of GFB-204. researchgate.net The compound has been shown to be orally active and effective at inhibiting the growth of multiple human tumor xenografts. aacrjournals.org Research indicates that the antiangiogenic effect of this compound can markedly suppress the growth of several types of human tumors in these models. researchgate.netnih.gov This suppression of tumor growth is a primary outcome of the compound's mechanism of action, which targets the tumor's ability to create and maintain a blood supply. aacrjournals.orgresearchgate.net

Angiogenesis Inhibition within the Tumor Microenvironment

This compound's primary anti-tumorigenic activity stems from its potent inhibition of angiogenesis. aacrjournals.orgresearchgate.net Angiogenesis is a critical process for tumor growth, involving the formation of new blood vessels from pre-existing ones. This process is initiated by proangiogenic growth factors like VEGF, secreted by tumor cells, and stabilized by factors such as PDGF, which helps in the recruitment of pericytes to the newly formed vessels. aacrjournals.org this compound is designed to interfere with both the initiation and stabilization phases of tumor angiogenesis. aacrjournals.org

Treatment with this compound has been shown to effectively suppress tumor-associated angiogenesis in animal models. aacrjournals.orgresearchgate.net By binding to both VEGF and PDGF, this compound blocks their interaction with their respective receptors, Flk-1 (a VEGF receptor) and PDGF-R. aacrjournals.org This dual blockade inhibits the signaling pathways that stimulate the migration and proliferation of endothelial cells, which are the building blocks of new blood vessels. aacrjournals.orgresearchgate.net The result is a potent inhibition of new blood vessel formation within the tumor, thereby limiting its access to essential nutrients and oxygen. researchgate.net

A key aspect of this compound's mechanism is its interference with the stabilization of tumor vasculature, a process highly dependent on pericytes. aacrjournals.org In vivo studies have confirmed that this compound blocks the localization of pericytes to tumor blood vessels. aacrjournals.org This is achieved by inhibiting the PDGF-driven differentiation of pre-pericyte mesenchymal cells. aacrjournals.org The resulting disorganized and leaky vasculature is incapable of adequately supporting sustained tumor growth. aacrjournals.org

Systemic Effects on Circulating Growth Factors (Plasma PDGF and VEGF Levels)

Interactive Table: Summary of this compound In Vivo Effects

Endpoint Observed Effect Mechanism Supporting Evidence
Tumor Growth Inhibition of multiple human tumor xenografts.Suppression of angiogenesis, leading to nutrient deprivation. aacrjournals.orgresearchgate.netnih.gov
Angiogenesis Potent inhibition of new blood vessel formation.Dual antagonism of VEGF and PDGF binding to their receptors. aacrjournals.orgresearchgate.net
Pericyte Recruitment Blockade of pericyte localization to tumor vessels.Inhibition of pre-pericyte mesenchymal cell differentiation. aacrjournals.org
Plasma Growth Factors Significant decrease in circulating VEGF and PDGF levels.Systemic binding of VEGF and PDGF by this compound. aacrjournals.org

Efficacy in Specific Oncological Models (e.g., MMTV-ErbB2 Breast Tumor Model)

The efficacy of this compound has been evaluated in specific, genetically engineered cancer models. Notably, in a breast tumor model driven by the overexpression of MMTV-ErbB2 receptors in the mammary fat pads of transgenic mice, treatment with this compound resulted in tumor regression. aacrjournals.org This finding highlights the potential of targeting the initiation and maintenance of blood vessels as an effective therapeutic strategy in specific oncological contexts. aacrjournals.org

Research Methodologies Employed in Gfb 204 Characterization

Biochemical Assays for Receptor Binding and Phosphorylation Analysis

Initial investigations into GFB-204's mechanism focused on its ability to interact directly with key growth factors and inhibit receptor activation. Fluorescence titration assays were employed to determine if this compound binds to Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF). researchgate.netresearchgate.net These assays confirmed that this compound directly binds to both PDGF and VEGF. researchgate.net

Following the confirmation of binding, researchers assessed the functional consequence of this interaction on receptor signaling. Assays were conducted to measure the inhibition of receptor tyrosine phosphorylation, a critical step in signal transduction. This compound was identified from a library of compounds as a potent inhibitor of both PDGF receptor (PDGFR) and VEGF receptor (specifically Flk-1 or VEGFR-2) tyrosine phosphorylation. researchgate.net It effectively blocks the binding of PDGF and VEGF to their respective receptors in the 200-500 nM range. researchgate.netresearchgate.netresearchgate.net The inhibitory concentration (IC₅₀) values were determined to be 190 nM for PDGF-stimulated phosphorylation and 480 nM for VEGF-stimulated phosphorylation. researchgate.net

Target PathwayAssay TypeResult (IC₅₀)Reference
PDGF-stimulated PDGFR Tyrosine PhosphorylationPhosphorylation Inhibition Assay190 nM researchgate.net
VEGF-stimulated Flk-1 Tyrosine PhosphorylationPhosphorylation Inhibition Assay480 nM researchgate.net

Cell-Based Functional Assays (e.g., Migration, Capillary Tube Formation, Differentiation)

To understand the physiological effects of receptor inhibition by this compound, researchers utilized cell-based functional assays. These in vitro experiments demonstrated that this compound effectively inhibits biological processes crucial for angiogenesis. Specifically, studies have shown that this compound inhibits endothelial cell migration and the formation of capillary networks. researchgate.netresearchgate.net These findings indicate that by blocking VEGF and PDGF signaling, this compound can disrupt key functions of endothelial cells that are required for the development of new blood vessels. researchgate.net

In Vivo Xenograft and Transgenic Animal Modeling for Efficacy Assessment

The anti-tumor and anti-angiogenic potential of this compound was evaluated using in vivo animal models. Nude mouse tumor xenograft models were a key methodology, where human tumor cells are implanted into immunocompromised mice. researchgate.netgoogle.com In these preclinical models, systemic treatment with this compound resulted in the suppression of human tumor growth. researchgate.netresearchgate.netresearchgate.net The observed reduction in tumor size was linked to the compound's ability to inhibit angiogenesis within the tumor. researchgate.netresearchgate.net These studies provided crucial evidence that the mechanism of action observed in biochemical and cellular assays translates to therapeutic efficacy in a living organism. researchgate.net

Molecular Biology Techniques for Pathway Analysis (e.g., Protein Kinase Activation, STAT3)

To delineate the downstream signaling pathways affected by this compound, molecular biology techniques were employed. Research demonstrated that by inhibiting PDGFR and Flk-1 phosphorylation, this compound subsequently blocks the activation of several key intracellular signaling molecules. researchgate.net Specifically, it inhibits the stimulation of the protein kinases Erk1, Erk2, and Akt. researchgate.netresearchgate.net Furthermore, this compound prevents the activation of STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor implicated in oncogenesis. researchgate.netresearchgate.netresearchgate.net

Importantly, the inhibitory action of this compound is selective. It does not affect the signaling pathways stimulated by other growth factors such as Epidermal Growth Factor (EGF), Insulin-like Growth Factor-1 (IGF-1), and Fibroblast Growth Factor (FGF). researchgate.netresearchgate.net This selectivity underscores the targeted nature of the compound against VEGF and PDGF signaling cascades. researchgate.net

Downstream TargetEffect of this compoundStimulating FactorReference
Erk1/2InhibitionPDGF/VEGF researchgate.net
AktInhibitionPDGF/VEGF researchgate.net
STAT3InhibitionPDGF/VEGF researchgate.netresearchgate.net
Erk1/2, Akt, STAT3No InhibitionEGF, IGF-1, FGF researchgate.netresearchgate.net

Analytical Techniques for Compound Characterization and Quantification (Preclinical)

This compound was identified from a second-generation targeted library of compounds designed with a calix researchgate.netarene scaffold. researchgate.netresearchgate.net Its characterization is currently at a preclinical stage. portico.org The analytical methodologies employed for compounds at this stage typically include various mobility-dependent techniques to ensure purity and confirm structure. justia.com While specific quantification methods for this compound in biological matrices from these studies are not detailed, preclinical research generally involves techniques such as chromatography and mass spectrometry for pharmacokinetic analysis. justia.com

Future Research Directions and Unexplored Applications

Comprehensive Elucidation of GFB-204’s Molecular Interactome

The primary mechanism of this compound involves its direct binding to VEGF and PDGF, which subsequently inhibits the tyrosine phosphorylation of their receptors, PDGFR and Flk-1 (VEGFR-2). nih.gov This action effectively blocks downstream signaling through key protein kinases such as Erk1, Erk2, and Akt, as well as the signal transducer and activator of transcription STAT3. nih.gov Notably, this compound demonstrates high selectivity, as it does not interfere with the signaling cascades stimulated by other growth factors like EGF, IGF-1, and FGF. nih.gov

Future research should aim to build a comprehensive map of this compound's molecular interactions beyond its primary targets. Advanced proteomic techniques, such as affinity purification-mass spectrometry and protein microarrays, could identify additional, potentially weaker or transient binding partners. Understanding this broader "interactome" is crucial for predicting potential off-target effects and uncovering novel mechanisms of action. A thorough investigation into how this compound affects the complex crosstalk between various signaling pathways within the tumor microenvironment could reveal new therapeutic opportunities and biomarkers for patient stratification.

Investigation of Synergistic Therapeutic Combinations in Preclinical Settings

The rationale for using this compound in combination with other anticancer agents is strong. By disrupting the tumor vasculature, this compound can potentially enhance the delivery and efficacy of cytotoxic chemotherapies. Furthermore, its targeted mechanism could complement other therapies that act on different aspects of tumor biology.

Future preclinical studies should systematically evaluate synergistic combinations. Logical partners for this compound include:

Conventional Chemotherapies: Agents like paclitaxel, cisplatin, and gemcitabine (B846) could be tested in various tumor xenograft models to assess whether this compound's anti-angiogenic effect improves tumor response and reduces toxicity.

Other Targeted Therapies: Combining this compound with inhibitors of pathways that drive tumor cell proliferation, such as EGFR or HER2 inhibitors, could create a powerful multi-pronged attack on cancer growth.

Immunotherapies: The tumor vasculature can be a barrier to immune cell infiltration. By "normalizing" tumor blood vessels, this compound might enhance the effectiveness of immune checkpoint inhibitors. Preclinical models could explore changes in T-cell infiltration and anti-tumor immune responses when this compound is combined with agents like anti-PD-1 or anti-CTLA-4 antibodies.

Radiotherapy: Anti-angiogenic agents can improve tumor oxygenation, making cancer cells more susceptible to radiation-induced damage. Investigating the sequencing and timing of this compound administration with radiotherapy could optimize this potential synergy.

Exploration of this compound's Potential in Other Angiogenesis-Dependent Pathologies (Beyond Cancer)

Pathological angiogenesis is a hallmark of several diseases beyond oncology. The dual inhibition of VEGF and PDGF by this compound may offer therapeutic benefits in other contexts where these growth factors play a crucial role.

Unexplored applications that warrant investigation include:

Ophthalmology: Diseases such as wet age-related macular degeneration (AMD) and diabetic retinopathy are driven by aberrant blood vessel growth in the retina. The ability of this compound to inhibit VEGF, a primary driver of these conditions, makes it a candidate for local or systemic administration.

Inflammatory Diseases: Angiogenesis contributes to the pathology of chronic inflammatory conditions like rheumatoid arthritis and psoriasis by sustaining the inflamed tissue. This compound's mechanism could help disrupt this cycle.

Fibrotic Disorders: PDGF is a key mediator of fibrosis. This compound's ability to antagonize PDGF signaling suggests a potential application in treating fibrotic diseases of the lung, liver, or kidney, a largely unexplored therapeutic area for this compound.

Development of Advanced Preclinical Delivery Systems for Targeted Research

As a synthetic, calixarene-based molecule, the pharmacokinetic and biodistribution properties of this compound are critical to its efficacy. nih.gov Future research should focus on developing advanced drug delivery systems to optimize its therapeutic index.

Promising strategies include:

Nanoparticle Encapsulation: Formulating this compound within lipid-based or polymer nanoparticles could improve its solubility, prolong its circulation time, and enable passive targeting to tumors through the enhanced permeability and retention (EPR) effect. microfluidics-mpt.com

Hydrogel Depots: Injectable hydrogel systems could provide a sustained, local release of this compound over extended periods. stanford.edubariatricnews.net This approach could be particularly beneficial for treating localized tumors or for intra-articular administration in rheumatoid arthritis.

Targeted Ligand Conjugation: Attaching ligands (e.g., antibodies or peptides) that bind to specific receptors on tumor or endothelial cells to a this compound-carrying nanoparticle could actively direct the drug to the site of action, increasing potency while minimizing systemic exposure.

Comparative Efficacy and Mechanism Studies with Other Dual Angiogenesis Inhibitors

The field of anti-angiogenic therapy includes several multi-targeted tyrosine kinase inhibitors (TKIs) that also inhibit VEGFR and PDGFR, among other targets. However, this compound's mechanism—acting as a ligand binder that blocks receptor activation—is distinct from TKIs that compete with ATP at the intracellular kinase domain. nih.govaacrjournals.org

Future research should include head-to-head comparative studies in preclinical models. These studies would aim to determine whether this compound's unique mechanism offers advantages over established TKIs. Key areas for comparison include:

Efficacy and Resistance: Directly comparing the tumor growth inhibition of this compound with agents like Sunitinib or Sorafenib in identical cancer models could reveal differences in potency. Critically, these studies should investigate the development of therapeutic resistance, as this compound's extracellular mechanism might lead to different resistance profiles than intracellular TKIs.

Vascular Normalization vs. Pruning: Assessing the effects on tumor vasculature could determine if this compound is more effective at normalizing blood vessels—making them more efficient for drug delivery—versus simply destroying them.

Off-Target Effects: A comparative analysis of the impact on signaling pathways other than VEGF and PDGF would provide insight into the relative selectivity and potential toxicity profiles.

Table of Dual/Multi-Targeted Angiogenesis Inhibitors

Table of Mentioned Chemical Compounds

Q & A

Q. What are the primary molecular targets and mechanisms of action of GFB-204 in cancer models?

this compound is a dual synthetic inhibitor targeting vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), which are critical drivers of tumor angiogenesis and vascular integrity. It selectively blocks receptor tyrosine phosphorylation induced by these growth factors, with IC50 values of 190 nM (PDGF) and 480 nM (VEGF) in vitro . Researchers should validate its mechanism using kinase activity assays (e.g., ELISA for phospho-receptor quantification) and capillary network formation assays in endothelial cell cultures.

Q. How can researchers design experiments to evaluate this compound’s efficacy in preclinical tumor models?

Key steps include:

  • Cell line selection : Use PDGF/VEGF-dependent cancer cell lines (e.g., glioblastoma or renal carcinoma models).
  • Dose optimization : Perform dose-response studies to determine IC50 values in vitro before progressing to xenograft models.
  • In vivo validation : Administer this compound intravenously in immunodeficient mice bearing human tumor xenografts, monitoring tumor volume and angiogenesis markers (e.g., CD31 staining) .
  • Control groups : Include VEGF/PDGF monoclonal antibodies for comparative efficacy analysis.

Q. What experimental controls are critical when assessing this compound’s specificity?

To confirm target selectivity:

  • Test against unrelated growth factors (e.g., EGF, bFGF) to rule off-target effects.
  • Use siRNA knockdown of VEGF/PDGF receptors as a parallel validation.
  • Include negative controls (e.g., vehicle-treated cells) and positive controls (e.g., sunitinib, a known multi-kinase inhibitor) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency (IC50) and in vivo efficacy of this compound?

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability) or tumor microenvironment interactions. To address this:

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to measure plasma/tissue drug concentrations over time.
  • Use intravital microscopy to visualize drug distribution in tumors.
  • Combine transcriptomic profiling (e.g., RNA-seq) of treated tumors to identify compensatory pathways (e.g., upregulated alternative angiogenic factors) .

Q. What methodologies are recommended for analyzing this compound’s impact on downstream signaling pathways (e.g., ERK, Akt)?

  • Western blotting : Quantify phosphorylated ERK1/2, Akt, and STAT3 in treated vs. untreated cells.
  • Multiplex immunoassays : Simultaneously measure multiple phosphoproteins in tumor lysates.
  • Single-cell RNA sequencing : Identify heterogeneity in pathway activation across tumor subpopulations .

Q. How can combinatorial therapies involving this compound be systematically explored?

Use synergy screening platforms :

  • Pair this compound with chemotherapeutics (e.g., paclitaxel) or immune checkpoint inhibitors.
  • Apply the Chou-Talalay method to calculate combination indices (CI) and determine additive/synergistic effects.
  • Validate findings in co-culture systems (e.g., tumor-endothelial cell interactions) .

Q. What statistical approaches are optimal for interpreting heterogeneous responses to this compound in patient-derived xenograft (PDX) models?

  • Hierarchical clustering : Group PDX models by response patterns (e.g., responders vs. non-responders).
  • Machine learning : Train models on omics data (proteomics, genomics) to predict sensitivity.
  • Meta-analysis : Compare results across multiple PDX cohorts to identify conserved biomarkers .

Data Analysis and Reproducibility

Q. How should researchers address batch effects or variability in angiogenesis assay data?

  • Normalize data using Z-score transformation or quantile normalization.
  • Include technical replicates and randomize experimental batches.
  • Apply ANOVA with post-hoc correction for multi-group comparisons .

Q. What validation strategies ensure reproducibility of this compound’s anti-angiogenic effects?

  • Independent replication : Repeat experiments in a separate lab using identical protocols.
  • Blinded analysis : Have multiple researchers quantify endpoints (e.g., microvessel density) without knowledge of treatment groups.
  • Public data deposition : Share raw data (e.g., microscopy images, flow cytometry files) in repositories like Figshare or Zenodo .

Ethical and Methodological Best Practices

Q. How can researchers align this compound studies with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Novelty : Focus on unexplored combinations (e.g., this compound + hypoxia-targeting agents).
  • Ethical compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human tissue use.
  • Relevance : Prioritize models reflecting clinical resistance mechanisms (e.g., VEGF inhibitor-refractory tumors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.